(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone
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Overview
Description
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone
is a complex organic molecule. It contains several functional groups including a methoxy group, a methyl group, a pyrazole ring, a thiophene ring, a cyclopropane ring, a piperazine ring, and a carbonyl group .
Scientific Research Applications
Molecular Interactions and Pharmacological Activities
Molecular Interaction with CB1 Cannabinoid Receptor : A study explored the molecular interactions of a structurally similar compound with the CB1 cannabinoid receptor, providing insights into the conformational analysis and pharmacophore models for cannabinoid receptor ligands. This research is crucial for understanding the binding interactions and designing new therapeutic agents (Shim et al., 2002).
Potential Anticancer and Antituberculosis Applications : Research on related compounds indicates their synthesis and potential efficacy in anticancer and antituberculosis studies. This highlights the possible applications of these compounds in treating these diseases (Mallikarjuna et al., 2014).
Inverse Agonism at Human Cannabinoid Receptors : A study demonstrated that a similar compound acts as an inverse agonist at human cannabinoid CB1 receptors. This finding is significant for the development of drugs targeting cannabinoid receptors (Landsman et al., 1997).
Synthesis and Chemical Properties
Synthesis of Novel Derivatives : Research has been conducted on the synthesis of new derivatives of compounds with structural similarities, focusing on their chemical properties and potential applications. This includes exploration into isomorphous structures and other chemical derivatives (Swamy et al., 2013).
Antimicrobial Activity : Some studies have synthesized and evaluated the antimicrobial activity of related compounds. This suggests potential applications in developing new antimicrobial agents (Sanjeeva et al., 2022).
Synthesis and Anticancer Activity : Research into the synthesis of certain pyrazole derivatives and their anticancer activity provides insights into the potential therapeutic uses of these compounds in oncology (Inceler et al., 2013).
Mechanism of Action
Target of action
Compounds like this often target specific enzymes or receptors in the body. For example, they might inhibit an enzyme that’s involved in a disease process, or they might bind to a receptor and block its normal function .
Mode of action
The compound might interact with its target through various types of chemical bonds, such as hydrogen bonds or van der Waals forces. This interaction can cause a change in the shape or activity of the target, which can lead to a therapeutic effect .
Biochemical pathways
The compound might affect various biochemical pathways in the body. For example, it might inhibit a pathway that’s overactive in a certain disease, or it might activate a pathway that’s underactive .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties can greatly affect its bioavailability. For example, how well it’s absorbed from the gut, how widely it’s distributed in the body, how quickly it’s metabolized and excreted, all these factors can influence its effectiveness .
Result of action
The molecular and cellular effects of the compound’s action can vary widely, depending on its specific mechanism of action and its targets. For example, it might cause cell death in cancer cells, or it might reduce inflammation in autoimmune diseases .
Action environment
Environmental factors can greatly influence the compound’s action, efficacy, and stability. For example, factors like pH, temperature, and the presence of other molecules can affect how well the compound works .
Properties
IUPAC Name |
[4-(3-methoxy-1-methylpyrazole-4-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-20-11-14(16(19-20)25-2)18(24)22-7-5-21(6-8-22)17(23)13-10-12(13)15-4-3-9-26-15/h3-4,9,11-13H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEMGUQXZLFKAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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